molecular formula C10H12N2O B570556 2-Ethyl-4-methoxy-1H-1,3-benzodiazole CAS No. 114224-42-9

2-Ethyl-4-methoxy-1H-1,3-benzodiazole

Cat. No.: B570556
CAS No.: 114224-42-9
M. Wt: 176.219
InChI Key: QEZLQRUVACXGLV-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxy-1H-1,3-benzodiazole is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an ethyl group at the 2-position and a methoxy group at the 7-position, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 2-Ethyl-4-methoxy-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of 2-ethylbenzaldehyde with o-phenylenediamine in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is usually carried out in a solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

2-Ethyl-4-methoxy-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced benzimidazole derivatives.

    Substitution: The methoxy group at the 7-position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives

Scientific Research Applications

2-Ethyl-4-methoxy-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methoxy-1H-1,3-benzodiazole involves its interaction with various molecular targets. In antimicrobial and antiviral applications, the compound can inhibit the synthesis of nucleic acids and proteins by binding to specific enzymes or receptors. In anticancer applications, it can induce apoptosis (programmed cell death) by interacting with cellular pathways involved in cell cycle regulation and DNA repair .

Comparison with Similar Compounds

2-Ethyl-4-methoxy-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

CAS No.

114224-42-9

Molecular Formula

C10H12N2O

Molecular Weight

176.219

IUPAC Name

2-ethyl-4-methoxy-1H-benzimidazole

InChI

InChI=1S/C10H12N2O/c1-3-9-11-7-5-4-6-8(13-2)10(7)12-9/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

QEZLQRUVACXGLV-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1)C=CC=C2OC

Synonyms

Benzimidazole, 2-ethyl-4(or 7)-methoxy- (6CI)

Origin of Product

United States

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